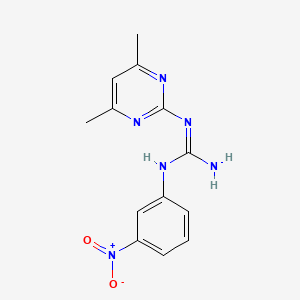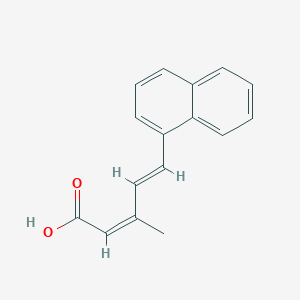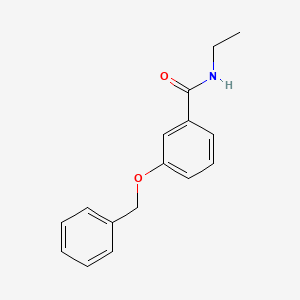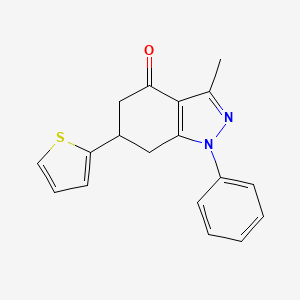
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine, also known as DMPNG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPNG is a guanidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to inhibit the activity of dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to modulate the activity of various ion channels and receptors, which may contribute to its effects on neuronal function.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to have various biochemical and physiological effects. In cancer cells, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to have neuroprotective effects and improve cognitive function. In immune cells, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to modulate the immune response and reduce inflammation. However, the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to be stable under various conditions, which makes it suitable for long-term storage and use in experiments. However, one limitation of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine is that it may have off-target effects, which can complicate data interpretation. Additionally, the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine is not fully understood, which can make it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine. One area of research is the development of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanisms underlying the effects of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine on neuronal function and cognition. Additionally, the potential applications of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine in other fields such as immunology and infectious disease research warrant further investigation.
Méthodes De Synthèse
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine can be synthesized using various methods. One of the commonly used methods involves the reaction between 4,6-dimethyl-2-chloropyrimidine and 3-nitrophenylguanidine in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography. Other methods of synthesis include the reaction between 3-nitrophenylguanidine and 4,6-dimethyl-2-pyrimidinamine in the presence of a base or the reaction between 3-nitrophenylguanidine and 4,6-dimethyl-2-pyrimidinethiol in the presence of a base.
Applications De Recherche Scientifique
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to have neuroprotective effects and improve cognitive function. In immunology, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-8-6-9(2)16-13(15-8)18-12(14)17-10-4-3-5-11(7-10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZIZHRPFAQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-nitrophenyl)guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5404543.png)
![N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5404552.png)
![3,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5404560.png)
![(3S*,5R*)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404565.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404566.png)

![3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride](/img/structure/B5404583.png)


![2-{[(2-methoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5404611.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5404623.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylacetamide](/img/structure/B5404627.png)
![2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5404632.png)